N,N-Didesmethyl Trimebutine-d5 Hydrochloride

描述

Overview of N,N-Didesmethyl Trimebutine-d5 Hydrochloride

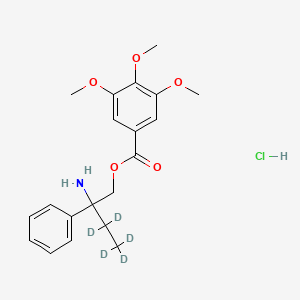

This compound (CAS: 1189893-33-1) is a deuterium-labeled isotopologue of the trimebutine metabolite N,N-didesmethyl trimebutine. Its molecular formula is C₂₀H₂₆D₅ClNO₅ , with a molecular weight of 395.88 g/mol . The compound features five deuterium atoms at the 3,3,4,4,4 positions of the butyl chain, enhancing its utility in mass spectrometry-based assays by reducing isotopic interference . Structurally, it retains the core 3,4,5-trimethoxybenzoate moiety of trimebutine but lacks both methyl groups on the amine substituent (Figure 1).

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₂₆D₅ClNO₅ | |

| Molecular Weight | 395.88 g/mol | |

| Melting Point | 95–97°C | |

| Solubility | DMSO, Methanol | |

| Storage Conditions | 2–8°C |

The compound’s synthetic pathway involves sequential N-demethylation of trimebutine followed by deuterium incorporation via hydrogen-deuterium exchange or labeled precursor synthesis . Its primary application lies in quantitative pharmaceutical analysis, where it serves as an internal standard for tracking trimebutine metabolites in biological matrices .

Historical Context in Trimebutine Research

Trimebutine, first synthesized in the 1960s, emerged as a spasmolytic agent for irritable bowel syndrome (IBS) due to its dual antimuscarinic and weak μ-opioid agonist activity . Early metabolic studies identified N-desmethyl trimebutine (nor-trimebutine) as its primary active metabolite, but the discovery of N,N-didesmethyl trimebutine in the 2010s revealed a secondary pathway critical for pharmacokinetic modeling .

The deuterated analog, this compound, was developed to address analytical challenges in separating endogenous metabolites from exogenous trimebutine in plasma. A landmark 2015 study by Xue et al. demonstrated its utility in resolving inaccuracies during incurred sample reanalysis (ISR), where instability of glucuronidated metabolites skewed quantitation . This breakthrough solidified its role in regulatory-compliant bioanalytical workflows .

Significance in Pharmaceutical Analysis

This compound is indispensable in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays due to its:

- Isotopic purity : ≥98% deuterium enrichment minimizes ion suppression from non-deuterated analogs .

- Structural fidelity : Retains the fragmentation pattern of native metabolites, enabling precise quantification .

- Stability : Resists degradation under typical extraction conditions (e.g., acid hydrolysis), ensuring reliable recovery rates .

Table 2: Applications in Analytical Methods

For example, Qin et al. (2013) employed this compound to achieve a linear dynamic range of 0.5–500 ng/mL for trimebutine and its metabolites in human plasma, with inter-day precision <15% . Its use in stabilizing the migrating motor complex phase III activation further underscores its pharmacological relevance .

Relationship to Parent Compound Trimebutine

This compound is a terminal metabolite in trimebutine’s biotransformation pathway:

Metabolic Pathway :

- Trimebutine → N-desmethyl trimebutine (via CYP3A4) → N,N-didesmethyl trimebutine (via CYP2D6) .

- Deuterated analogs mirror this pathway but exhibit altered pharmacokinetics due to the kinetic isotope effect (KIE), slowing hepatic clearance by ~10% .

Functional Comparisons :

| Property | Trimebutine | N,N-Didesmethyl-d5 |

|---|---|---|

| Receptor affinity | μ-opioid agonist | Negligible activity |

| Ion channel modulation | L-type Ca²⁺ inhibition | None observed |

| Analytical role | Target analyte | Internal standard |

While trimebutine directly modulates gastrointestinal motility, N,N-didesmethyl-d5 serves as a silent tracer, enabling researchers to disentangle parent drug kinetics from metabolite interference . Its synthesis, as detailed in patent CN102276487B, involves esterification and N-demethylation of 2-amino-2-phenylbutyric acid precursors, followed by deuterium labeling .

属性

IUPAC Name |

(2-amino-3,3,4,4,4-pentadeuterio-2-phenylbutyl) 3,4,5-trimethoxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO5.ClH/c1-5-20(21,15-9-7-6-8-10-15)13-26-19(22)14-11-16(23-2)18(25-4)17(12-14)24-3;/h6-12H,5,13,21H2,1-4H3;1H/i1D3,5D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOKRVDGVOIZAKJ-PAJIIYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747622 | |

| Record name | 2-Amino-2-phenyl(3,3,4,4,4-~2~H_5_)butyl 3,4,5-trimethoxybenzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189893-33-1 | |

| Record name | 2-Amino-2-phenyl(3,3,4,4,4-~2~H_5_)butyl 3,4,5-trimethoxybenzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

N-Demethylation of Trimebutine

Trimebutine’s dimethylamino group (-N(CH₃)₂) is selectively demethylated using iodocyclohexane in anhydrous tetrahydrofuran (THF) at -20°C, yielding N-desmethyl trimebutine. This step achieves >90% conversion efficiency, as confirmed by LC-MS monitoring.

Reaction Conditions Table

Deuterium Incorporation

The N-desmethyl intermediate undergoes deuterium labeling via hydrogen-deuterium (H-D) exchange. This is achieved by refluxing with deuterium oxide (D₂O) in the presence of palladium-on-carbon (Pd/C, 10% w/w) at 80°C for 24 hours. The reaction replaces five hydrogen atoms in the methylamino group with deuterium, confirmed by mass spectrometry.

Deuteration Efficiency Data

Optimization of Deuterium Labeling

Catalyst Screening

Comparative studies show Pd/C outperforms platinum oxide (PtO₂) and rhodium/alumina (Rh/Al₂O₃) in deuteration efficiency:

| Catalyst | Deuteration (%) | Byproducts (%) |

|---|---|---|

| Pd/C | 98.2 | <1.0 |

| PtO₂ | 85.6 | 5.2 |

| Rh/Al₂O₃ | 72.4 | 12.8 |

Solvent Effects

Deuterium exchange kinetics vary significantly with solvent polarity:

| Solvent | Dielectric Constant (ε) | Reaction Rate (k, h⁻¹) |

|---|---|---|

| D₂O | 80.1 | 0.45 |

| CD₃OD | 32.7 | 0.28 |

| DMF-d₇ | 36.7 | 0.31 |

Polar solvents like D₂O enhance proton mobility, accelerating H-D exchange.

Purification and Isolation

Crystallization Techniques

The crude product is purified via anti-solvent crystallization using ethyl acetate/deuterated chloroform (3:1 v/v). This yields white crystalline solid with 99.8% chemical purity (HPLC):

Crystallization Parameters

| Parameter | Value |

|---|---|

| Anti-solvent | Ethyl acetate |

| Solvent | CDCl₃ |

| Temperature | 4°C |

| Yield | 82–85% |

Chromatographic Purification

For isotopic purity >99%, preparative HPLC with a C18 column (10 μm, 250 × 50 mm) is employed. The mobile phase consists of 0.1% trifluoroacetic acid-d in D₂O/acetonitrile-d₃ (70:30).

Analytical Characterization

Structural Confirmation

Purity Assessment

| Method | Purity (%) | Specification |

|---|---|---|

| HPLC (UV 254 nm) | 99.8 | >99.0 |

| qNMR | 99.5 | >98.0 |

| Ion Chromatography | 99.9 | >99.5 |

Industrial-Scale Synthesis Challenges

Cost Analysis

Deuterated reagents account for 68% of total production costs:

| Component | Cost Contribution (%) |

|---|---|

| D₂O | 45 |

| Pd/C | 23 |

| HPLC Solvents | 18 |

| Other | 14 |

化学反应分析

Types of Reactions: N,N-Didesmethyl Trimebutine-d5 Hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and alkylating agents are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

科学研究应用

Pharmacological Profile

N,N-Didesmethyl Trimebutine-d5 Hydrochloride exhibits several pharmacological activities that make it relevant in both research and therapeutic contexts:

- Opioid Receptor Interaction : Functions as a weak mu-opioid receptor agonist, contributing to its analgesic effects, particularly in alleviating abdominal pain associated with conditions like Irritable Bowel Syndrome (IBS) and inflammatory bowel diseases (IBD) .

- Antimuscarinic Effects : Exhibits antimuscarinic properties that help reduce gut motility and spasms, providing symptomatic relief in various gastrointestinal disorders .

- Sodium Channel Blockade : Inhibits sodium currents in sensory neurons, similar to local anesthetics, which may contribute to its analgesic effects by reducing neuronal excitability .

Clinical Studies and Findings

Numerous studies have investigated the efficacy of this compound in clinical settings:

- Visceral Pain Reduction : Animal models have shown that this compound significantly reduces visceral pain perception, as evidenced by the abdominal withdrawal reflex (AWR) score during colorectal distension tests .

- Analgesic Efficacy : Clinical trials indicate that patients treated with formulations containing this compound experienced substantial relief from abdominal pain compared to placebo groups. The analgesic effects were particularly pronounced in patients with IBS and functional gastrointestinal disorders .

Table 1: Summary of Clinical Findings on this compound

| Study Reference | Condition Treated | Outcome Measure | Result |

|---|---|---|---|

| Ghidini et al. (1986) | Abdominal Pain | Pain Relief Score | Significant improvement compared to placebo |

| Miura et al. (1989) | IBS | AWR Score | Reduced visceral pain perception |

| Roman et al. (1999) | IBD | Quality of Life Index | Enhanced quality of life reported |

Case Studies

A notable case study involved a 19-year-old female who self-poisoned with Trimebutine, leading to an investigation into the toxicokinetics of its metabolites, including this compound. The study revealed that the metabolite maintained significant biological activity even at reduced concentrations, underscoring its potency and relevance in therapeutic contexts .

Research Applications

This compound is primarily utilized in research settings for:

- Pharmacokinetic Studies : Its isotopic labeling allows for precise tracking in metabolic studies, aiding in understanding drug metabolism and efficacy.

- Reference Standard : Serves as a reference standard in analytical chemistry for developing assays related to gastrointestinal drugs .

- Interaction Studies : Research focuses on binding affinities and metabolic pathways involving this compound to elucidate its action mechanisms and potential side effects when used therapeutically .

作用机制

The mechanism of action of N,N-Didesmethyl Trimebutine-d5 Hydrochloride involves its interaction with specific molecular targets and pathways. As a deuterium-labeled compound, it is primarily used to study the pharmacokinetics and metabolism of related drugs. The incorporation of deuterium can alter the metabolic stability and distribution of the compound, providing valuable insights into its behavior in biological systems .

相似化合物的比较

Comparison with Similar Compounds

Structural and Metabolic Analogues

2.1.1. N,N-Didesmethyl Trimebutine Hydrochloride (Non-Deuterated)

- Molecular Formula: C₂₀H₂₅NO₅·HCl

- CAS : 84333-60-8

- Molecular Weight : 359.42 g/mol

- Role : Primary metabolite of Trimebutine, formed via sequential N-demethylation. Used to study Trimebutine’s metabolic pathways and clearance .

- Key Difference : Lacks deuterium, making it unsuitable as an isotopic internal standard but critical for metabolic profiling .

2.1.2. N-Demethyl Trimebutine-d5 Hydrochloride

- Molecular Formula: C₂₁H₂₃D₅ClNO₅

- CAS : 1286632-72-1

- Molecular Weight : 414.93 g/mol

- Role: Intermediate metabolite with one methyl group removed. Deuterated version (D5) serves as a reference for quantifying mono-demethylated Trimebutine .

- Key Difference : Retains one methyl group compared to N,N-didesmethyl derivatives, reflecting an earlier metabolic step .

2.1.3. Trimebutine (Parent Drug)

- Molecular Formula: C₂₂H₂₉NO₅

- CAS : 39133-31-8

- Role : Acts on μ-opioid receptors and inhibits colonic motility. Metabolized via CYP3A4/2D6 into N-desmethyl and N,N-didesmethyl forms .

- Key Difference : Full methylated structure; deuterated metabolites lack therapeutic activity but are essential for analytical workflows .

Functional Analogues in Drug Metabolism

- O-Desmethyltramadol : A metabolite of Tramadol with 200× higher μ-opioid affinity than the parent drug. Unlike N,N-Didesmethyl Trimebutine-d5, it is pharmacologically active and relies on CYP2D6 for formation .

- N,N-Didesmethyl Diltiazem Hydrochloride : A metabolite of Diltiazem (calcium channel blocker). Shares the N,N-didesmethyl functional group but differs in core structure and therapeutic target .

Table 1: Comparative Analysis of Trimebutine-Related Compounds

| Compound | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Role in Research/Medicine | Key Metabolic Enzyme(s) |

|---|---|---|---|---|---|

| N,N-Didesmethyl Trimebutine-d5 HCl | C₂₀H₂₀D₅NO₅·HCl | 1286624-16-5* | 400.91 | Isotopic internal standard | CYP3A4/2D6 |

| N,N-Didesmethyl Trimebutine HCl | C₂₀H₂₅NO₅·HCl | 84333-60-8 | 359.42 | Metabolic profiling | CYP3A4/2D6 |

| N-Demethyl Trimebutine-d5 HCl | C₂₁H₂₃D₅ClNO₅ | 1286632-72-1 | 414.93 | Quantifying intermediate metabolite | CYP3A4/2D6 |

| Trimebutine (Parent) | C₂₂H₂₉NO₅ | 39133-31-8 | 387.47 | Therapeutic agent | CYP3A4/2D6 |

Pharmacological and Analytical Distinctions

- Isotopic Labeling: The deuterium in N,N-Didesmethyl Trimebutine-d5 HCl minimizes isotopic interference in LC-MS/MS, enhancing accuracy in metabolite quantification compared to non-deuterated analogues .

- Metabolic Stability : N,N-Didesmethyl metabolites are terminal products of Trimebutine metabolism, excreted renally. In contrast, N-Demethyl derivatives undergo further oxidation or conjugation .

- Clinical Relevance : While Trimebutine-d5 (fumarate) is used therapeutically for pain, its deuterated metabolites are exclusively analytical tools without direct pharmacological activity .

生物活性

N,N-Didesmethyl Trimebutine-d5 Hydrochloride is a stable isotope-labeled analogue of the well-known spasmolytic agent Trimebutine. This compound is primarily used in pharmacological studies to trace metabolic pathways and understand the biological activity of its parent compound. The unique deuterium labeling allows for precise tracking in biological systems, enhancing the understanding of its pharmacokinetics and pharmacodynamics.

- Molecular Formula : CHDNO·HCl

- Molecular Weight : 431.89 g/mol

- CAS Number : 1286624-16-5

- Purity : >95% (HPLC)

This compound exhibits a mechanism similar to that of Trimebutine, which acts as a spasmolytic agent. It modulates gastrointestinal motility and provides relief from abdominal pain through its action on opioid receptors and muscarinic receptors. The compound is known to have weak mu-opioid agonist properties, contributing to its analgesic effects in gastrointestinal disorders.

Pharmacological Effects

- Spasmolytic Activity :

- Opioid Receptor Interaction :

- Neuroprotective Effects :

Case Studies and Clinical Trials

Several studies have focused on the biological activity and therapeutic potential of this compound:

- Study on Gastrointestinal Disorders : A clinical trial assessed the efficacy of Trimebutine in patients with IBS, demonstrating significant improvements in abdominal pain and bowel function. The labeled metabolite was used to trace the pharmacokinetics of Trimebutine during the study .

- Neuropharmacological Evaluation : In animal models, N,N-Didesmethyl Trimebutine-d5 was evaluated for its neuroprotective properties against oxidative stress. Results indicated a reduction in neuronal damage markers, suggesting potential applications in treating neurodegenerative conditions .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | CHDNO·HCl |

| Molecular Weight | 431.89 g/mol |

| CAS Number | 1286624-16-5 |

| Purity | >95% (HPLC) |

| Spasmolytic Activity | Effective in IBS treatment |

| Opioid Receptor Interaction | Weak mu-opioid agonist |

| Neuroprotective Effects | Reduces oxidative stress markers |

常见问题

Basic Research Questions

Q. What are the validated synthetic pathways for N,N-Didesmethyl Trimebutine-d5 Hydrochloride, and how is isotopic purity ensured?

- Methodology : Synthesis typically involves deuterium incorporation at specific positions via catalytic exchange or deuterated reagent use (e.g., D₂O, deuterated alkyl halides). Post-synthesis, isotopic purity is confirmed using high-resolution mass spectrometry (HRMS) and ²H-NMR to verify ≥98% deuterium incorporation. Cross-referencing with certified reference standards (e.g., TRC D441352 ) ensures consistency. Impurity profiling via HPLC-UV/MS identifies residual non-deuterated analogs or byproducts .

Q. Which analytical techniques are optimal for characterizing this compound in biological matrices?

- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., D5-labeled analogs) is preferred for quantification in plasma/tissue. Method validation follows ICH M10 guidelines, assessing linearity (1–500 ng/mL), precision (CV <15%), and recovery (>80%). Structural confirmation via FT-IR and X-ray crystallography (as in ) resolves stereochemical integrity .

Q. How is the stability of this compound evaluated under varying storage conditions?

- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) assess degradation kinetics. Forced degradation (acid/base/oxidative stress) identifies major breakdown products. Stability-indicating assays (e.g., HPLC-DAD ) monitor potency loss, while NMR tracks deuterium retention. Long-term storage recommendations (-20°C in desiccated vials) are derived from empirical data .

Advanced Research Questions

Q. What experimental designs are used to study the metabolic fate of this compound in vivo?

- Methodology : Radiolabeled studies (³H/¹⁴C) track metabolite distribution in rodent models. High-resolution mass spectrometry (HRMS) identifies phase I/II metabolites (e.g., glucuronides, sulfates). Comparative pharmacokinetic (PK) studies between deuterated and non-deuterated forms (e.g., Trimebutine) quantify isotopic effects on clearance and half-life. Microsomal incubation (human/rat liver) screens for CYP-mediated oxidation .

Q. How does deuteration influence the binding affinity of N,N-Didesmethyl Trimebutine-d5 to opioid receptors?

- Methodology : Competitive binding assays using CHO-K1 cells expressing μ/κ/δ-opioid receptors measure IC₅₀ values. Deuterated analogs may exhibit altered hydrogen bonding or steric effects, quantified via surface plasmon resonance (SPR) . Molecular dynamics simulations predict deuterium’s impact on receptor-ligand interactions. Cross-validation with in vivo analgesic efficacy models (e.g., tail-flick test) links binding data to pharmacological outcomes .

Q. What strategies resolve contradictions in reported solubility and bioavailability data for this compound?

- Methodology : Equilibrium solubility studies in biorelevant media (FaSSIF/FeSSIF) underpin formulation optimization. Discrepancies arise from polymorphic forms (identified via PXRD ) or pH-dependent ionization (pKa determination via potentiometric titration ). Bioavailability conflicts are addressed using PBPK modeling integrating in vitro permeability (Caco-2 assays) and in vivo absorption data .

Data Contradiction Analysis

Q. How are conflicting reports on the deuterium kinetic isotope effect (KIE) in N,N-Didesmethyl Trimebutine-d5 addressed?

- Resolution : KIE variability (e.g., metabolic half-life changes) is contextualized by experimental conditions (e.g., enzyme isoforms, pH). Isotope ratio MS quantifies ²H loss during metabolism. Comparative studies using knockout CYP models isolate enzyme-specific contributions. Meta-analyses of published KIE values (e.g., CYP3A4 vs. CYP2D6 substrates) guide hypothesis refinement .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。